molecular formula C18H17N3O3 B14785523 N-(phenylcarbamoyl)tryptophan

N-(phenylcarbamoyl)tryptophan

Cat. No.: B14785523
M. Wt: 323.3 g/mol
InChI Key: SUHPKKRWPTWCDN-UHFFFAOYSA-N
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Description

N-(phenylcarbamoyl)tryptophan is a compound that combines the amino acid tryptophan with a phenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(phenylcarbamoyl)tryptophan typically involves the reaction of tryptophan with phenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product . The reaction can be represented as follows:

Tryptophan+Phenyl IsocyanateThis compound\text{Tryptophan} + \text{Phenyl Isocyanate} \rightarrow \text{this compound} Tryptophan+Phenyl Isocyanate→this compound

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(phenylcarbamoyl)tryptophan undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted tryptophan derivatives .

Scientific Research Applications

N-(phenylcarbamoyl)tryptophan has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(phenylcarbamoyl)tryptophan involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to various biological effects, such as modulation of enzyme activity and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(phenylcarbamoyl)tryptophan include:

Uniqueness

This compound is unique due to its combination of the tryptophan amino acid with a phenylcarbamoyl group. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds .

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

3-(1H-indol-3-yl)-2-(phenylcarbamoylamino)propanoic acid

InChI

InChI=1S/C18H17N3O3/c22-17(23)16(21-18(24)20-13-6-2-1-3-7-13)10-12-11-19-15-9-5-4-8-14(12)15/h1-9,11,16,19H,10H2,(H,22,23)(H2,20,21,24)

InChI Key

SUHPKKRWPTWCDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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